2-Chloro-6-(trifluoromethyl)benzonitrile
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Overview
Description
2-Chloro-6-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3ClF3N and a molecular weight of 205.57 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile has been reported via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis
The InChI code for 2-Chloro-6-(trifluoromethyl)benzonitrile is 1S/C8H3ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H . The InChI key is DFPYRBFQHBGIKI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-6-(trifluoromethyl)benzonitrile is a solid at room temperature . The storage temperature is ambient .Scientific Research Applications
Chemical Intermediate
“2-Chloro-6-(trifluoromethyl)benzonitrile” is primarily used as a chemical intermediate . Chemical intermediates are substances produced during the conversion of some reactant to a product. Most synthetic processes involve transformation of some readily available and often inexpensive substance to some desired product through a succession of steps. All the substances generated by one step and used for the succeeding step are considered intermediates.
Synthesis of Diphenylthioethers
It’s also used for the synthesis of diphenylthioethers . Diphenylthioethers are a class of organic compounds containing a sulfide functional group. They can be used in various chemical reactions, and their properties make them useful in a variety of applications, including pharmaceuticals and materials science.
Safety and Handling
The compound has specific safety and handling requirements. It’s classified as dangerous with hazard statements including H302-H312-H315-H319-H331-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures if in eyes or inhaled .
Safety and Hazards
The safety information indicates that 2-Chloro-6-(trifluoromethyl)benzonitrile is dangerous. The hazard statements include H302-H312-H315-H319-H331-H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . The precautionary statements include P261-P280-P305+P351+P338-P304+P340-P405-P501, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and storing in a well-ventilated place .
Mechanism of Action
Mode of Action
The compound’s trifluoromethyl group is known to significantly impact chemical reactivity and biological activity .
Pharmacokinetics
The compound is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) of 1.92 , suggests that it may have good bioavailability.
Result of Action
The compound’s trifluoromethyl group is known to exhibit numerous pharmacological activities , which could potentially result in various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)benzonitrile. For instance, the compound’s storage temperature is recommended to be at room temperature, in a dry environment . Furthermore, the compound’s physico-chemical behavior and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .
properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYRBFQHBGIKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446433 |
Source
|
Record name | 2-chloro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129604-28-0 |
Source
|
Record name | 2-chloro-6-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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